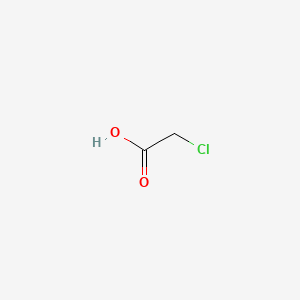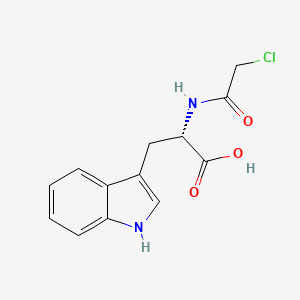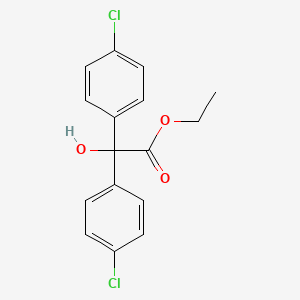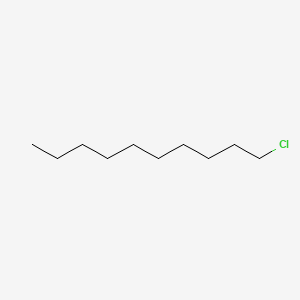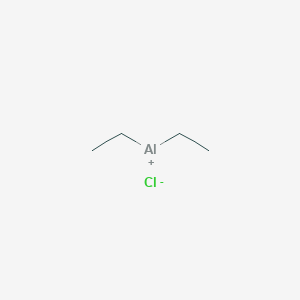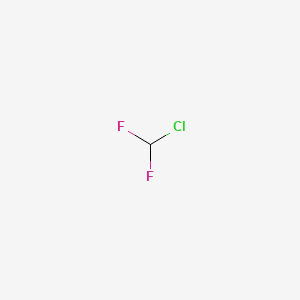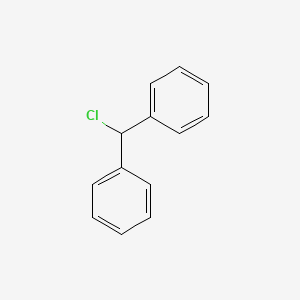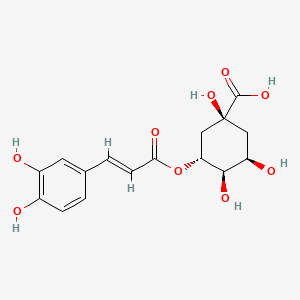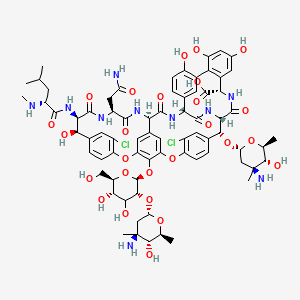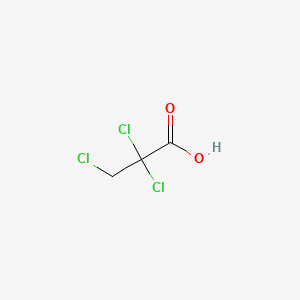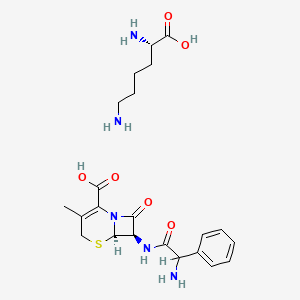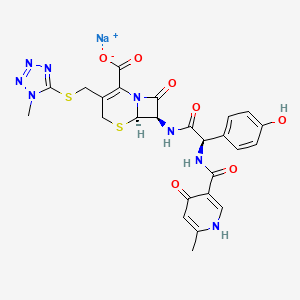
Cefpiramid-Natrium
Übersicht
Beschreibung
Cefpiramide sodium is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Pseudomonas aeruginosa, a bacterium resistant to many other antibiotics. Cefpiramide sodium works by inhibiting bacterial cell wall biosynthesis, making it a potent bactericidal agent .
Wissenschaftliche Forschungsanwendungen
Cefpiramid-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung in Studien zu Cephalosporin-Antibiotika und ihren chemischen Eigenschaften verwendet.
Biologie: Es wird in mikrobiologischen Studien verwendet, um die Mechanismen der bakteriellen Resistenz und die Wirksamkeit von Antibiotika zu untersuchen.
Medizin: Es wird in der klinischen Forschung verwendet, um neue Behandlungen für bakterielle Infektionen zu entwickeln, insbesondere solche, die durch resistente Stämme verursacht werden.
Industrie: Es wird in der pharmazeutischen Industrie zur Herstellung von Antibiotika verwendet
5. Wirkmechanismus
Die bakterizide Aktivität von this compound resultiert aus der Hemmung der Zellwandsynthese durch seine Affinität zu Penicillin-bindenden Proteinen (PBPs). Diese Proteine sind für die Synthese von Peptidoglykan essentiell, einem wichtigen Bestandteil der bakteriellen Zellwand. Durch die Bindung an PBPs stört this compound die Synthese von Peptidoglykan, was zu Zelllyse und Tod führt .
Ähnliche Verbindungen:
Cefoperazon: Ein weiteres Cephalosporin der dritten Generation mit einem ähnlichen Wirkmechanismus, aber einer kürzeren Halbwertszeit.
Cefazolin: Ein Cephalosporin der ersten Generation mit einem engeren Wirkungsspektrum.
Einzigartigkeit: this compound ist einzigartig in seiner verlängerten Halbwertszeit im Vergleich zu anderen Cephalosporinen, was seltener Dosierungen ermöglicht. Es hat auch eine hohe Affinität zu Penicillin-bindenden Proteinen, was es besonders wirksam gegen resistente Bakterienstämme macht .
Wirkmechanismus
Target of Action
Cefpiramide Sodium, a third-generation cephalosporin antibiotic , primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .
Mode of Action
The bactericidal activity of Cefpiramide Sodium results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, Cefpiramide Sodium interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in cell wall synthesis leads to cell lysis and death .
Biochemical Pathways
Cefpiramide Sodium affects the peptidoglycan biosynthesis pathway . Peptidoglycan is a major component of the bacterial cell wall, and its biosynthesis is crucial for bacterial survival. By inhibiting this pathway, Cefpiramide Sodium prevents the formation of a functional cell wall, leading to bacterial cell death .
Pharmacokinetics
Cefpiramide Sodium is rapidly absorbed following intramuscular injection . The plasma half-lives of Cefpiramide Sodium in rabbits, dogs, and rhesus monkeys were much longer than those of cefoperazone and cefazolin . It is mainly eliminated through renal excretion, with about 85% of the dose excreted unchanged in the urine . The pharmacokinetics of Cefpiramide Sodium can be altered under certain pathophysiological conditions, resulting in high inter-individual variability in volume of distribution and clearance .
Result of Action
The primary result of Cefpiramide Sodium’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Cefpiramide Sodium causes bacterial cell lysis and death . It has a broad spectrum of antibacterial activity and is particularly active against Pseudomonas aeruginosa .
Action Environment
The action, efficacy, and stability of Cefpiramide Sodium can be influenced by various environmental factors. For instance, renal function can impact the drug’s elimination, with impaired renal function potentially leading to increased drug concentrations and risk of toxicity . Additionally, the presence of resistant pathogens can affect the drug’s efficacy
Safety and Hazards
Zukünftige Richtungen
Cefpiramide Sodium is widely applied in infectious destructive lesions, bacterial infection, and surgery . The gelation phenomenon during the crystallization process of Cefpiramide Sodium has been studied, and the results can serve as guidance for solvent screening in the actual production process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of cefpiramide sodium involves the reaction of cefpiramide acid with sodium 2-ethylhexanoate solution under controlled temperature conditions. The process typically occurs at a temperature of 313.15 K (approximately 40°C) to ensure optimal reaction conditions .
Industrial Production Methods: Industrial production of cefpiramide sodium often involves large-scale synthesis using similar reaction conditions. The process includes dissolving cefpiramide acid in a suitable solvent, followed by the addition of a sodium converting agent. The reaction mixture is then subjected to crystallization to obtain cefpiramide sodium in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cefpiramid-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe in der Verbindung durch ein anderes Atom oder eine andere Atomgruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxid, Cyanid).
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Alkoholen oder Aminen führen kann .
Vergleich Mit ähnlichen Verbindungen
Cefoperazone: Another third-generation cephalosporin with a similar mechanism of action but a shorter half-life.
Cefazolin: A first-generation cephalosporin with a narrower spectrum of activity.
Uniqueness: Cefpiramide sodium is unique in its extended half-life compared to other cephalosporins, allowing for less frequent dosing. It also has a high affinity for penicillin-binding proteins, making it particularly effective against resistant strains of bacteria .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefpiramide sodium involves the reaction of 7-aminocephalosporanic acid with 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid to form Cefpiramide, which is then converted to its sodium salt form by reacting it with sodium hydroxide.", "Starting Materials": [ "7-aminocephalosporanic acid", "2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: 7-aminocephalosporanic acid and 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid are dissolved in a suitable solvent and stirred at a temperature of 0-5°C for a period of 3-4 hours to form Cefpiramide.", "Step 2: The Cefpiramide obtained in step 1 is dissolved in water and reacted with sodium hydroxide to form Cefpiramide sodium.", "Step 3: The Cefpiramide sodium is then purified by filtration, washed with water, and dried to obtain the final product." ] } | |
CAS-Nummer |
74849-93-7 |
Molekularformel |
C25H24N8NaO7S2 |
Molekulargewicht |
635.6 g/mol |
IUPAC-Name |
sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/t17-,18-,23-;/m1./s1 |
InChI-Schlüssel |
QJEAXQCIQHYEIT-ALLHVENQSA-N |
Isomerische SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |
SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
70797-11-4 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cefpiramide Sodium; CHEBI:31377; SM-1652; UNII-137KB7GYKB; WY-44635; cefpiramide, sodium salt; SM 1652; SM-1652; Sumcefal; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cefpiramide sodium and what is its mechanism of action?
A1: Cefpiramide sodium is a β-lactam antibiotic belonging to the fourth generation of cephalosporins. [] Like other β-lactams, it exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan synthesis.
Q2: Against which bacteria is Cefpiramide sodium most effective?
A2: Cefpiramide sodium demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It shows particularly potent activity against common respiratory pathogens, including Pseudomonas aeruginosa. []
Q3: Are there any reported cases of Cefpiramide sodium resistance?
A3: Yes, some cases of resistance to Cefpiramide sodium have been reported. [] Resistance mechanisms in bacteria commonly involve the production of β-lactamases, enzymes that break down β-lactam antibiotics, or alterations in PBPs, reducing their binding affinity for the drug.
Q4: What are the pharmacokinetic properties of Cefpiramide sodium?
A4: Cefpiramide sodium exhibits good bioavailability after intravenous administration. [] Studies in rats revealed a relatively short half-life (t1/2) of 3.41 hours and a mean residence time (MRT) of 3.24 hours. [] It is primarily eliminated through renal excretion.
Q5: What is the impact of Cefpiramide sodium formulation on its stability and delivery?
A5: Cefpiramide sodium has been formulated as a powder for injection. [] Research indicates its stability can be influenced by factors like pH, temperature, and the presence of other drugs or excipients. [, , , , , , , ] Studies have investigated the compatibility of Cefpiramide sodium with various infusion solutions, including sodium chloride, glucose, and xylitol, revealing stability for several hours under specific conditions. [, ]
Q6: Are there alternative delivery systems for Cefpiramide sodium besides intravenous injection?
A6: Yes, research has explored incorporating Cefpiramide sodium into liposomes for targeted delivery, particularly to the lungs. [] This approach aims to improve drug accumulation at the site of infection while potentially minimizing systemic side effects.
Q7: Can Cefpiramide sodium be safely combined with other drugs?
A7: While Cefpiramide sodium exhibits compatibility with several intravenous medications, potential interactions should always be considered. [, , , , , , ] For example, combining it with aminoglycosides like gentamicin or tobramycin might lead to in vitro inactivation of the aminoglycoside, impacting assay results. [] Clinicians should consult appropriate resources and exercise caution when administering Cefpiramide sodium in combination therapies.
Q8: Are there reported adverse effects associated with Cefpiramide sodium?
A8: Like all medications, Cefpiramide sodium can cause side effects, although not everyone experiences them. One reported case described severe leukopenia in a patient receiving Cefpiramide sodium and ornidazole concurrently. [] Another report described a case of drug-induced allergic hepatitis potentially attributed to the N-methyltetrazolethiol group present in Cefpiramide sodium. []
Q9: What is the molecular formula and weight of Cefpiramide sodium?
A9: The molecular formula of Cefpiramide sodium is C25H26N9NaO7S2, and its molecular weight is 635.64 g/mol. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


